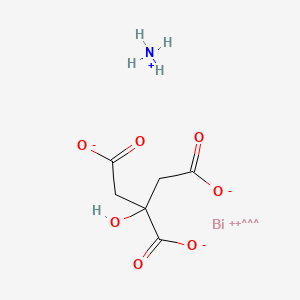
Ammonium bismuth citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium bismuth citrate is a chemical compound with the formula (NH₄)Bi(C₆H₄O₇). It is a coordination complex of bismuth with citric acid and ammonium ions. This compound is known for its applications in various fields, including medicine, microbiology, and materials science. It is particularly noted for its use in antiulcer drugs and as a selective agent in microbiological culture media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium bismuth citrate can be synthesized by reacting bismuth citrate with ammonium hydroxide. The reaction typically involves treating bismuth citrate with an aqueous ammonium hydroxide solution at a molar ratio of ammonium hydroxide to bismuth citrate of 1.0–1.2 and a weight ratio of ammonium hydroxide to bismuth citrate of 2.0–4.0 . The product, (NH₄)Bi(C₆H₄O₇)·3H₂O, is obtained by drying the resulting solution .
Industrial Production Methods: In industrial settings, bismuth citrate is often prepared by dissolving metallic bismuth in nitric acid, followed by the addition of citric acid. The resulting bismuth citrate is then reacted with ammonium hydroxide to produce this compound . This method ensures high purity and is suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium bismuth citrate undergoes various chemical reactions, including:
Oxidation and Reduction: The bismuth ion in this compound can be reduced to metallic bismuth under certain conditions.
Substitution Reactions: The compound can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Involves the use of different cations in aqueous solutions.
Major Products:
Metallic Bismuth: Formed during reduction reactions.
Bismuth Oxide: Can be produced under oxidative conditions.
Aplicaciones Científicas De Investigación
Ammonium bismuth citrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ammonium bismuth citrate varies depending on its application:
Microbiological Applications: The bismuth ions in the compound inhibit the growth of certain gram-negative and gram-positive bacteria by being reduced to metallic bismuth, which imparts a metallic sheen around bacterial colonies.
Medical Applications: In antiulcer drugs, it forms a protective layer on the stomach lining and has antimicrobial properties against Helicobacter pylori.
Comparación Con Compuestos Similares
Ammonium bismuth citrate can be compared with other bismuth-based compounds such as:
Bismuth Subcarbonate: Used in similar applications but has different solubility properties.
Bismuth Oxyhalides (BiOX): Known for their use in photothermal and radiation therapy.
Bismuth Chalcogenides (e.g., Bismuth Sulfide): Utilized in biosensing and drug delivery.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form complex salts with free carboxyl groups, making it highly effective in various applications .
Propiedades
Número CAS |
25530-63-6 |
|---|---|
Fórmula molecular |
C6H8BiNO7 |
Peso molecular |
415.11 g/mol |
Nombre IUPAC |
bismuth;azane;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 |
Clave InChI |
QSBNOZODKXUXSP-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Bi+2] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Bi+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


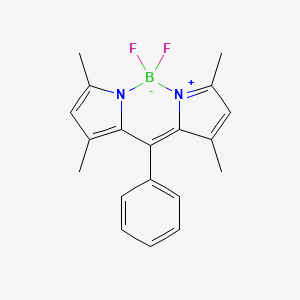


![6,15,24-triaminoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B3069219.png)
![3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B3069221.png)
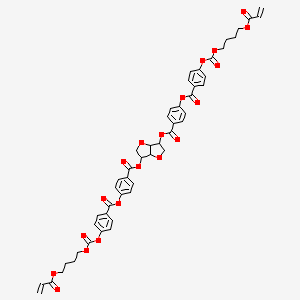


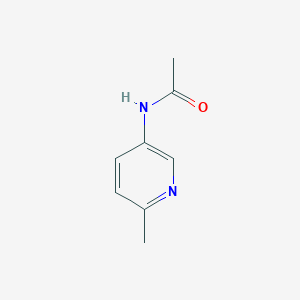

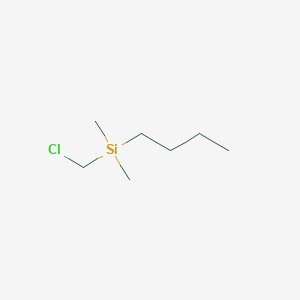
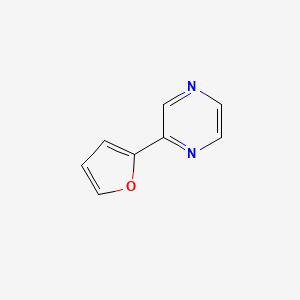
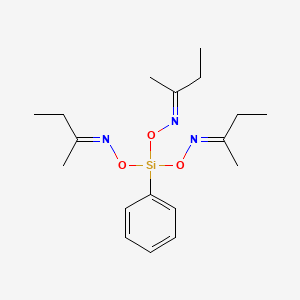
![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)
